

2-Fluoro-5-nitroaniline physical and chemical properties

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Compound of Interest

Compound Name: 2-Fluoro-5-nitroaniline

Cat. No.: B1294389

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An In-depth Technical Guide to 2-Fluoro-5-nitroaniline

This technical guide provides a comprehensive overview of the physical and chemical properties of **2-Fluoro-5-nitroaniline**, a key intermediate in the pharmaceutical and agrochemical industries.[1][2][3] This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Core Properties and Data

2-Fluoro-5-nitroaniline is a substituted aniline compound featuring both a fluorine atom and a nitro group on the benzene ring.[4] Its chemical structure and the presence of these functional groups dictate its reactivity and physical characteristics.

Data Presentation: Physical and Chemical Properties

The following table summarizes the key quantitative data for **2-Fluoro-5-nitroaniline**.

Property	Value	Source(s)
IUPAC Name	2-fluoro-5-nitroaniline	[4][5]
CAS Number	369-36-8	[1][5][6]
Molecular Formula	C ₆ H ₅ FN ₂ O ₂	[4][5][6][7]
Molecular Weight	156.11 g/mol	[1][4][6][7][8]
Appearance	Crystalline powder; White to amber, ochre to light brown	[1][5]
Melting Point	97 - 103 °C	[1][5][6][9]
Boiling Point	No information available	[6][9]
Flash Point	91 °C (195.8 °F) - closed cup	[6]
Solubility	Practically insoluble in water	[6]
Purity (Assay)	≥97.5% (GC), 98%	[1][5]
InChI Key	KJVBJICWGQIMOZ-UHFFFAOYSA-N	[4][5]
SMILES	<chem>Nc1cc(ccc1F)--INVALID-LINK--=O</chem>	[5]

Experimental Protocols

The synthesis of **2-Fluoro-5-nitroaniline** is most commonly achieved through the selective reduction of 2,4-dinitrofluorobenzene. Below are detailed methodologies for key synthesis protocols.

Protocol 1: Selective Reduction with Iron in Acetic Acid

This protocol describes the synthesis of **2-fluoro-5-nitroaniline** by the selective reduction of the nitro group at the 2-position of 2,4-dinitrofluorobenzene using iron powder in the presence of an acid.[2]

Materials:

- 2,4-dinitrofluorobenzene
- Iron powder (electrolytic)
- Acetic acid
- Ethyl acetate
- Saturated sodium bicarbonate solution
- Saturated sodium chloride solution
- Anhydrous magnesium sulfate
- Ethanol

Procedure:

- A suspension of 8.1 g of iron powder in 100 ml of acetic acid is heated under reflux.[2]
- A solution of 9.0 g of 2,4-dinitrofluorobenzene in 30 ml of acetic acid is added to the refluxing suspension.[2]
- The mixture is refluxed for an additional 10 minutes.[2]
- After the reaction, the mixture is poured into ice water and extracted with ethyl acetate.[2]
- The ethyl acetate extract is washed sequentially with a saturated sodium bicarbonate solution, water, and a saturated sodium chloride solution.[2]
- The organic layer is dried over anhydrous magnesium sulfate and then concentrated to yield crude crystals.[2]
- The crude product is purified by recrystallization from ethanol to give **2-fluoro-5-nitroaniline** as orange crystals.[2] The reported yield is approximately 70%.[2]

Protocol 2: Catalytic Hydrogenation

This method employs a palladium-carbon catalyst for the hydrogenation of 2,4-dinitrofluorobenzene.[3]

Materials:

- 2,4-dinitrofluorobenzene (18.61 g, 0.10 mol)
- 5% Palladium-carbon catalyst (0.5 g)
- Glacial acetic acid (100 mL)
- Anhydrous ethanol (100 mL)
- Dichloromethane
- Anhydrous magnesium sulfate
- Heptane

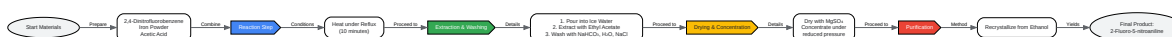
Procedure:

- Add 18.61 g of 2,4-dinitrofluorobenzene, 0.5 g of 5% palladium-carbon catalyst, 100 mL of glacial acetic acid, and 100 mL of anhydrous ethanol to a 500 mL Parr hydrogenation unit.[3]
- Maintain the reaction mixture temperature at 20-25°C and the hydrogen pressure at 370 psi. [3]
- Allow the reaction to proceed for 2.5 hours.[3]
- Upon completion, pour the reaction mixture into 400 mL of water.[3]
- Extract the aqueous mixture twice with 200 mL portions of dichloromethane.[3]
- Combine the organic phases and dry over anhydrous magnesium sulfate.[3]
- Remove the solvent by concentration under reduced pressure.[3]
- Purify the resulting residue by filtration through a silica gel pad, eluting with dichloromethane. [3]

- Further purify the product using column chromatography with a dichloromethane:heptane (80:20, v/v) eluent.[3]
- Evaporate the solvent under reduced pressure to yield pure **2-fluoro-5-nitroaniline**.[3]

Experimental Workflow Visualization

The following diagram illustrates the experimental workflow for the synthesis of **2-Fluoro-5-nitroaniline** via selective reduction with iron, as detailed in Protocol 1.



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Caption: Synthesis workflow of **2-Fluoro-5-nitroaniline**.

Reactivity and Stability

2-Fluoro-5-nitroaniline is stable under normal storage conditions.[6] It is a flammable solid and should be kept away from open flames, hot surfaces, and sources of ignition.[6][10] Incompatible materials include acids, strong oxidizing agents, acid anhydrides, acid chlorides, and chloroformates.[11] Hazardous decomposition products upon combustion can include nitrogen oxides (NO_x), carbon monoxide (CO), carbon dioxide (CO₂), and gaseous hydrogen fluoride (HF).[6]

Spectral Information

Various spectral data are available for the characterization of **2-Fluoro-5-nitroaniline**, including ¹H NMR, ¹³C NMR, FTIR, Raman, and Mass Spectrometry (GC-MS).[7][12][13] These

analytical techniques are crucial for confirming the structure and purity of the synthesized compound. The crystal structure has also been described, noting an intramolecular N—H⋯F hydrogen bond.[14]

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